molecular formula C6H4FNO3 B1292098 2-Fluoro-3-nitrophenol CAS No. 179816-26-3

2-Fluoro-3-nitrophenol

Cat. No. B1292098
M. Wt: 157.1 g/mol
InChI Key: QZOGSUCWBIPKDC-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrophenol is a chemical compound that is part of the broader class of nitrophenols, which are organic molecules containing a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of both fluorine and nitro substituents on the aromatic ring can significantly influence the compound's physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of related fluorinated nitrophenols has been explored in various studies. For instance, the synthesis of 3-Fluoro-4-nitrophenol was achieved from 2,4-difluoronitrobenzene through methoxylation and demethylation, with a total yield of 38.7% and a purity of 99.5% . Another approach for synthesizing a similar compound, 3-Fluoro-4-nitrophenol, involved a four-step process starting from m-fluoroaniline, yielding the final product with a 23% yield and 99.6% purity . Although these methods do not directly describe the synthesis of 2-Fluoro-3-nitrophenol, they provide insights into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Fluoro-3-nitrophenol has been studied using various spectroscopic and computational methods. For example, a Schiff-base molecule containing a 3-nitrophenyl group was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, complemented by DFT calculations . Additionally, the crystal structure of a complex involving 2-fluoro-4-nitrophenol was determined by X-ray diffraction, revealing the orientation of the nitro and hydroxyl groups relative to the cyclodextrin cavity . These studies provide a foundation for understanding the molecular structure of 2-Fluoro-3-nitrophenol.

Chemical Reactions Analysis

The reactivity of fluorinated nitrophenols can be inferred from studies on similar compounds. For instance, the radical nitration-debromination of α-bromo-α-fluoroalkenes was used to synthesize α-fluoronitroalkenes, demonstrating the potential for selective chemical transformations involving fluorinated nitro compounds . Moreover, the synthesis of a triazolo pyrazine derivative from a 2-fluoro-4-nitrophenoxy precursor indicates the versatility of fluorinated nitrophenols in forming biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrophenols are influenced by their functional groups. The presence of a fluorine atom can affect the acidity of the phenolic hydroxyl group and the overall electron distribution within the molecule. The nitro group is a strong electron-withdrawing group, which can also impact the chemical reactivity and stability of the compound. Studies on related molecules, such as the rotational spectra of 2-fluorophenol, provide insights into the conformational preferences and intramolecular interactions that could be expected for 2-Fluoro-3-nitrophenol .

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-Fluoro-3-nitrophenol serves as an important intermediate in the synthesis of various chemicals. For instance, it has been used in the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, involving methoxylation and demethylation processes (Zhang Zhi-de, 2011). Similarly, another synthesis method of 3-Fluoro-4-nitrophenol from m-fluoroaniline has been reported, using diazotization, hydrolysis, nitration, and isomer separation (Lu Zhou, 2008).
  • 2-Fluoro-3-nitrophenol is also a precursor in the preparation of 3-Fluoro-4-Aminophenol, a product characterized for its purity and high production rate, achieved through catalytic hydrogenation using Pd-Fe/SiO2 catalyst (Zhang Xiao-wei, 2009).

Biomedical and Environmental Applications

  • In the biomedical field, 2-Fluoro-3-nitrophenol has been used in imaging β-galactosidase activity. It is part of a novel class of NMR active molecules, providing crucial insights in gene-reporter studies for future in vivo investigations (V. Kodibagkar et al., 2006).
  • From an environmental perspective, nitrophenols, including 2-Fluoro-3-nitrophenol, are studied for their implications in the atmosphere and waterways. Their reactions, formation, and environmental impact are critical areas of ongoing research (M. Harrison et al., 2005).

properties

IUPAC Name

2-fluoro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOGSUCWBIPKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633120
Record name 2-Fluoro-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitrophenol

CAS RN

179816-26-3
Record name 2-Fluoro-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NHP Cnubben, AEMF Soffers, MAW Peters… - Toxicology and applied …, 1996 - Elsevier
… resonances of the synthesized compounds were measured on a Bruker AMX The 19F NMR resonances of the 2-fluoro-3-nitrophenol, 2-fluoro-5-ni- …
Number of citations: 7 www.sciencedirect.com
X Jin, M Jin, L Sheng - Computers in biology and medicine, 2014 - Elsevier
Although numerous chemicals have been identified to have significant toxicological effect on aquatic organisms, there is still lack of a reliable, high-throughput approach to evaluate, …
Number of citations: 22 www.sciencedirect.com

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